molecular formula C13H21NO2 B567766 1-Boc-4-ethynyl-4-methylpiperidine CAS No. 1363383-17-8

1-Boc-4-ethynyl-4-methylpiperidine

Cat. No.: B567766
CAS No.: 1363383-17-8
M. Wt: 223.316
InChI Key: KVSMRAKIKMZNAH-UHFFFAOYSA-N
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Description

1-Boc-4-ethynyl-4-methylpiperidine (CAS 1363383-17-8) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a 4-ethynyl and 4-methyl substituent on the piperidine ring. Its molecular formula is C13H21NO2, with a molecular weight of 223.31 g/mol . The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in drug discovery and bioconjugation. Commercially available at ≥98% purity, it is supplied by manufacturers such as Synthonix and Ambeed, with prices ranging from $167 to $474 per gram .

Properties

IUPAC Name

tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSMRAKIKMZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-17-8
Record name tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate
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Preparation Methods

The synthesis of 1-Boc-4-ethynyl-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction involves the alkylation of 4-methylpiperidine with tert-butyl chloroformate to form the Boc-protected intermediate.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Boc-4-ethynyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-Boc-4-ethynyl-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It has potential therapeutic applications, including the development of novel pharmaceuticals.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-4-ethynyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Substituent Molecular Weight (g/mol) Key Applications/Reactivity
1-Boc-4-ethynyl-4-methylpiperidine 1363383-17-8 C13H21NO2 Ethynyl, Methyl 223.31 Click chemistry, bioconjugation
1-Boc-4-(Hydroxymethyl)-4-methylpiperidine Not specified C12H23NO3 Hydroxymethyl, Methyl 229.32 Solubility-driven drug formulations
1-Boc-4-cyano-phenyl derivative 666179-97-1 C22H30N2O4 Cyano, Aromatic 386.48 Medicinal chemistry (CYP inhibition)
1-Boc-4-piperidine acetic acid ethyl ester 135716-09-5 C14H25NO4 Ethoxycarbonylmethyl 271.35 Ester hydrolysis intermediates
1-Boc-4-(Aminomethyl)-4-methylpiperidine 138022-04-5 C12H24N2O2 Aminomethyl, Methyl 228.33 Peptide coupling, nucleophilic reactions

Biological Activity

Overview

1-Boc-4-ethynyl-4-methylpiperidine is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent, which contribute to its unique chemical properties and biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The IUPAC name of this compound is tert-butyl 4-ethynyl-4-methyl-1-piperidinecarboxylate. Its molecular formula is C12_{12}H15_{15}NO2_2, and it has a molecular weight of approximately 205.25 g/mol. The presence of the ethynyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its role in drug development and biochemical research.

Anticancer Activity

Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural features have shown potent growth inhibition against cancer cell lines such as MCF-7 (human breast cancer cells). The growth inhibitory activity of piperidine derivatives often correlates with their ability to interfere with ATP synthesis and mitochondrial function, similar to other known anticancer agents .

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Synthesis and Characterization : The compound can be synthesized through alkylation reactions involving commercially available starting materials like 4-methylpiperidine and tert-butyl chloroformate. The synthesis typically yields high purity, making it suitable for further biological evaluations.
  • Biological Assays : In vitro assays have demonstrated that modifications to the piperidine structure can enhance biological activity. For instance, structural analogs have been tested for their ability to inhibit NLRP3 inflammasome activation, which is implicated in inflammatory diseases .
  • Case Studies : A study investigating related piperidine compounds found that certain structural modifications led to increased potency against specific cancer cell lines. These findings suggest that this compound may also possess similar enhancements when optimized .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
1-Boc-4-methylpiperidineNo ethynyl groupModerate anticancer activity
1-Boc-4-ethynylpiperidineEthynyl group presentEnhanced anticancer activity
1-Boc-3-(trifluoromethyl)piperidineTrifluoromethyl substituentPotential neuroactivity

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